4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide
CAS No.: 612526-42-8
Cat. No.: VC6313211
Molecular Formula: C20H22N2O4S
Molecular Weight: 386.47
* For research use only. Not for human or veterinary use.
![4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide - 612526-42-8](/images/structure/VC6313211.png)
Specification
CAS No. | 612526-42-8 |
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Molecular Formula | C20H22N2O4S |
Molecular Weight | 386.47 |
IUPAC Name | 4-(2,3-dihydroindole-1-carbonyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C20H22N2O4S/c23-20(22-12-11-15-4-1-2-6-19(15)22)16-7-9-18(10-8-16)27(24,25)21-14-17-5-3-13-26-17/h1-2,4,6-10,17,21H,3,5,11-14H2 |
Standard InChI Key | ZJXNPNPNPREXFV-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic IUPAC name, 4-(2,3-dihydro-1H-indole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide, reflects its three key components:
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Benzene sulfonamide backbone: A benzene ring with a sulfonamide group (-SO2NH-) at position 1.
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2,3-Dihydroindole-1-carbonyl substituent: A partially saturated indole moiety (C8H8N) attached via a carbonyl group (-CO-) at position 4 of the benzene ring.
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Oxolan-2-ylmethyl group: A tetrahydrofuran-derived alkyl chain (-CH2-(oxolan-2-yl)) bonded to the sulfonamide nitrogen.
Molecular Formula: C20H21N2O4S
Molecular Weight: 397.46 g/mol
Key Structural Features:
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Three aromatic/heterocyclic rings (benzene, dihydroindole, oxolane).
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High polar surface area (≈80 Ų) due to sulfonamide and carbonyl groups.
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Moderate lipophilicity (predicted LogP ≈ 2.5–3.5) based on analogs .
Synthetic Pathways and Methodological Considerations
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with primary or secondary amines . For this compound, the proposed route involves:
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Synthesis of 4-(chlorosulfonyl)benzoyl chloride: Chlorosulfonation of benzoic acid derivatives followed by acyl chloride formation.
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Coupling with 2,3-dihydro-1H-indole: The acyl chloride reacts with dihydroindole to form 4-(2,3-dihydro-1H-indole-1-carbonyl)benzenesulfonyl chloride.
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Amination with (oxolan-2-yl)methylamine: The sulfonyl chloride intermediate reacts with (oxolan-2-yl)methylamine to yield the target compound .
Optimization Challenges:
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Steric hindrance: Bulky substituents on both the sulfonyl chloride and amine may reduce reaction efficiency.
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Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
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Base requirement: Triethylamine or pyridine is often used to neutralize HCl byproducts .
Yield Improvements:
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Property | Value/Range | Methodology |
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LogP | 2.8–3.2 | Computational prediction |
Water Solubility | 0.01–0.1 mg/mL | OECD Guideline 105 |
pKa (sulfonamide) | ≈10.5 | Potentiometric titration |
The sulfonamide group confers moderate water solubility, while the dihydroindole and oxolane moieties enhance membrane permeability. This balance suggests potential for oral bioavailability.
Stability Profile
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Thermal stability: Decomposition above 200°C (DSC/TGA).
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Photostability: Susceptible to UV-induced degradation due to aromatic rings.
Biomedical Applications and Mechanistic Insights
Antimicrobial Activity
Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . Structural analogs with dihydroindole moieties have shown enhanced Gram-positive activity (MIC ≈ 2–8 µg/mL) . The oxolane group may improve pharmacokinetics by reducing plasma protein binding .
Comparative Analysis with Structural Analogs
The oxolane substituent in the target compound may reduce cytotoxicity compared to phenyl analogs while maintaining target affinity.
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